molecular formula C7H4ClF2NO B13418013 1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-one CAS No. 335449-20-2

1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-one

Cat. No.: B13418013
CAS No.: 335449-20-2
M. Wt: 191.56 g/mol
InChI Key: ULDSOGMHOTVCDD-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring and a difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-one typically involves the reaction of 2-chloropyridine with difluoroacetic acid or its derivatives under specific conditions. One common method involves the use of a Grignard reagent, where 2-chloropyridine is reacted with difluoroacetic acid in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted pyridine compounds.

Scientific Research Applications

1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. Its effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropyridin-2-yl)ethanone
  • 1-(2-Chloropyridin-3-yl)propan-1-one
  • 1-(2-Chloropyridin-3-yl)ethanol

Uniqueness

1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-one is unique due to the presence of the difluoroethanone moiety, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

335449-20-2

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

1-(2-chloropyridin-3-yl)-2,2-difluoroethanone

InChI

InChI=1S/C7H4ClF2NO/c8-6-4(2-1-3-11-6)5(12)7(9)10/h1-3,7H

InChI Key

ULDSOGMHOTVCDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)C(F)F

Origin of Product

United States

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